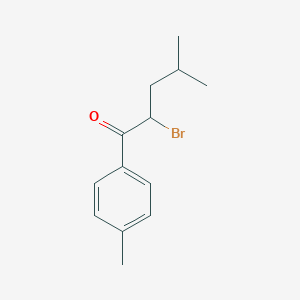
Styrylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Phosphonation: One common method involves the direct phosphonation of styrene using phosphorous acid (H₃PO₃) under acidic conditions.
McKenna Procedure: Another method involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis. This two-step reaction is known for its high yield and mild conditions.
Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.
Applications De Recherche Scientifique
Beta-Styrenephosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Comparaison Avec Des Composés Similaires
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various industrial applications.
Phosphinic Acid: Similar to phosphonic acid but with one less oxygen atom, used in reducing agents and as a ligand in coordination chemistry.
Sulfonic Acid: Contains a sulfur atom instead of phosphorus, used in detergents and as a catalyst in organic synthesis.
Uniqueness: Beta-Styrenephosphonic acid is unique due to its combination of a styrene moiety with a phosphonic acid group, providing both aromatic and acidic properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H9O3P |
|---|---|
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
Clé InChI |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dichloro-3-(2,4,6-trifluorophenyl)-[1,8]naphthyridine](/img/structure/B8674214.png)






![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)

